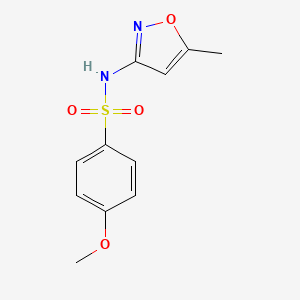

![molecular formula C19H21N7O2 B5587660 6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5587660.png)

6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of pyridazinone derivatives often involves condensation reactions, modifications of existing pyridazinone frameworks, and the introduction of different substituents to modify their chemical and physical properties. The pyridazinone core can be altered through various chemical reactions, leading to new compounds with potentially unique activities and properties. For example, the synthesis and modification of similar structures have been discussed in research on pyridazinone and triazine derivatives, showing the diverse synthetic pathways and chemical reactions involved in producing these compounds (El-Gaby et al., 2003).

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives, including triazine rings, is crucial in determining their chemical reactivity and biological activity. These compounds typically exhibit planar structures, facilitating π-π stacking interactions and hydrogen bonding, which are essential for their biological functions. The structural analyses, such as X-ray crystallography, reveal their planar nature and the orientation of different substituents, impacting their chemical behavior and interaction with biological targets (Lu et al., 2004).

Chemical Reactions and Properties

Pyridazinone derivatives undergo various chemical reactions, including nitration, bromination, and alkylation, which are fundamental in modifying their chemical structures and properties. These reactions allow for the introduction of different functional groups, leading to a wide range of biological activities and applications. The chemical reactivity is influenced by the presence of electron-donating or withdrawing groups, which can alter the compound's reactivity towards different reagents and conditions (Kamiya & Tanno, 1975).

Scientific Research Applications

Modes of Action of Pyridazinone Herbicides

Pyridazinone compounds, including those structurally similar to the compound , have been studied for their action as herbicides. They inhibit the Hill reaction and photosynthesis in plants, accounting for their phytotoxicity. Such compounds exhibit unique physiological properties, including resistance to metabolic detoxication in plants and interference with chloroplast development, similar to the action of other herbicides like atrazine and amitrole. This indicates a potential application of the compound in developing new herbicides with specific action mechanisms and biological properties (Hilton et al., 1969).

Electroreduction and Hydration Studies

The electroreduction process of hexazinone, a related triazine derivative, has been analyzed to understand its behavior in the presence of water and under various pH conditions. This research provides insights into the reactivity of such compounds and their interaction with environmental factors, which could be relevant for understanding the degradation and environmental impact of related pyridazinone compounds (Privman & Zuman, 1998).

Synthesis of Novel Organic Compounds

Research has focused on synthesizing novel compounds incorporating pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other heterocyclic structures, demonstrating the versatility of pyridazinone derivatives in synthesizing complex organic molecules. These compounds have shown moderate effects against bacterial and fungal species, indicating potential applications in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).

Antimicrobial and Antioxidant Activities

Pyridazinone derivatives have been synthesized and tested for their antimicrobial activity. Research indicates that such compounds can be effective against a range of bacterial and fungal pathogens. Additionally, some derivatives have been evaluated for their antioxidant activity, showing promising results which could be beneficial for pharmaceutical applications (Hossan et al., 2012).

properties

IUPAC Name |

6-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O2/c1-24(2)17-20-18(25-12-6-7-13-25)22-19(21-17)28-15-10-11-16(27)26(23-15)14-8-4-3-5-9-14/h3-5,8-11H,6-7,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRURGXIWNXPLBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCC2)OC3=NN(C(=O)C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{[4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

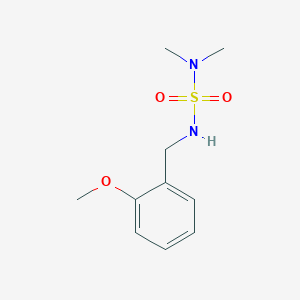

![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5587578.png)

![3-(2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587587.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B5587590.png)

![1-[3-(3-nitrophenyl)acryloyl]azepane](/img/structure/B5587598.png)

![4-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5587613.png)

![4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5587625.png)

![({5-[1-(1-benzofuran-5-ylmethyl)piperidin-4-yl]-4-cyclopropyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5587627.png)

![4-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5587632.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5587638.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[3-(2,4-difluorophenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587655.png)

![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5587666.png)

![2,2-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5587674.png)